4-Acetyl-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-acetyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXDUDDPMXVLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-35-0 | |
| Record name | 4-acetyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies of 4 Acetyl 2 Methylbenzoic Acid
Direct Oxidation Routes
Direct oxidation methods represent a prominent and environmentally conscious approach to synthesizing 4-acetyl-2-methylbenzoic acid. These routes typically involve the selective oxidation of a readily available starting material, 3,4-dimethylacetophenone, using hydrogen peroxide as a green oxidant.
A key method for the synthesis of this compound is the direct oxidation of the 3-methyl group of 3,4-dimethylacetophenone. This reaction is facilitated by a catalytic system and uses aqueous hydrogen peroxide as the oxidizing agent. The general procedure involves mixing 3,4-dimethylacetophenone with a solvent, the catalyst(s), and a portion of hydrogen peroxide at room temperature. The mixture is then heated, and the remaining hydrogen peroxide is added dropwise over several hours.
Several catalytic systems have been identified as effective for this selective oxidation. These include the use of Methylene Blue, Phosphotungstic Acid, Rose Bengal, and Sodium Tungstate (B81510), often in combination to enhance selectivity and yield. google.com
Methylene Blue: This phenothiazinium dye can act as a photocatalyst. nih.gov In the presence of light and an oxidant like hydrogen peroxide, it can generate reactive oxygen species (ROS) that initiate the oxidation of the methyl group. nih.govresearchgate.net The mechanism often involves the formation of free radicals as reactive intermediates. nih.gov
Phosphotungstic Acid (PTA): This heteropolyacid is a strong Brønsted acid and an effective oxidation catalyst. nih.govfrontiersin.orgmdpi.com It can activate hydrogen peroxide to form peroxo species, which are powerful oxidants capable of selectively oxidizing the methyl group on the aromatic ring. mdpi.comcardiff.ac.uk The Keggin structure of PTA is central to its catalytic activity. nih.govfrontiersin.org
Rose Bengal: This xanthene dye is a well-known photosensitizer. nih.govnih.gov Upon irradiation with visible light, it efficiently generates singlet oxygen (¹O₂) from ground-state triplet oxygen. nih.govrsc.org Singlet oxygen is a highly reactive electrophile that can directly participate in the oxidation of the alkyl side chain. nih.gov The mechanism is typically classified as a Type II photosensitized reaction. nih.gov
Sodium Tungstate: In conjunction with hydrogen peroxide, sodium tungstate forms peroxotungstate species. cardiff.ac.uk These species are effective oxidants for various organic transformations, including the oxidation of alkylaromatics. cardiff.ac.uk
A Chinese patent describes a method where a combination of catalysts is used to improve the reaction's selectivity. google.com Catalyst A (such as Rose Bengal or Methylene Blue) forms a complex with the substrate, and a small amount of hydrogen peroxide initiates the reaction. Subsequently, Catalyst B (such as Sodium Tungstate or Phosphotungstic Acid) is added with the remaining hydrogen peroxide to enhance the selective oxidation of the desired methyl group. google.com
The direct oxidation reaction is typically conducted under mild temperature conditions, generally ranging from 40°C to 60°C. This controlled temperature is crucial to prevent over-oxidation and the formation of unwanted by-products. The reaction is initiated at room temperature, then heated to the target range (e.g., 40-45°C) before the dropwise addition of the remaining hydrogen peroxide is completed. google.com
The choice of solvent also plays a significant role. Polar solvents are generally used, with methanol (B129727) and acetonitrile (B52724) being common examples. Acetonitrile has been shown to be a particularly effective solvent in some catalytic systems. google.com The solvent must be able to dissolve the reactants and be relatively inert under the oxidative conditions.
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of isomers and other impurities. The strategic selection of solvents and catalysts is paramount to achieving this goal.
The combination of catalysts is a key optimization strategy. For instance, using Rose Bengal as a photosensitizer (Catalyst A) in conjunction with Sodium Tungstate (Catalyst B) in acetonitrile has been shown to provide a higher yield (62%) and a lower percentage of the isomeric by-product (approx. 10%) compared to other combinations. google.com This synergistic effect likely arises from different but complementary modes of activation. Rose Bengal generates singlet oxygen photochemically, while sodium tungstate forms potent peroxo-oxidants. cardiff.ac.uknih.gov
The choice of solvent also influences the reaction's efficiency. Polar aprotic solvents like acetonitrile can be advantageous over protic solvents like methanol or ethanol (B145695) in certain systems, potentially by better solvating the intermediate species and influencing catalyst stability and activity. google.com
The following table summarizes findings from a study on optimizing the direct oxidation process:
| Solvent | Catalyst System | By-product (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | Methylene blue, phosphotungstic acid | ~20% | 50% | >99% |
| Acetonitrile | Rose bengal, sodium tungstate | ~10% | 62% | >99% |
Data sourced from patent CN116217372A. google.com
The primary challenge in the selective oxidation of 3,4-dimethylacetophenone is the potential for oxidation at the 4-methyl group, which leads to the formation of the isomeric by-product, 2-methyl-5-acetylbenzoic acid. google.com The structural similarity between the desired product and this isomer makes separation difficult.
The formation of this side product is a key consideration in the optimization of the reaction, with catalyst and solvent choices directly impacting the product ratio. google.com For example, using a combination of Rose Bengal and Sodium Tungstate in acetonitrile can reduce the formation of the unwanted isomer to approximately 10%. google.com
The standard method for separating this compound from its isomer is recrystallization. google.com Toluene is a commonly used solvent for this purification step. google.com The difference in solubility between the two isomers in the chosen solvent allows for the isolation of the desired product with high purity (>99% by HPLC). google.com
Oxidation of 3,4-Dimethylacetophenone with Hydrogen Peroxide Catalysis
Multi-step Synthetic Routes
Alternative to direct oxidation, multi-step synthetic pathways provide another means to produce this compound. These routes often offer high yields and purity but involve a longer sequence of reactions.
One notable multi-step synthesis starts with 2-fluorotoluene (B1218778) and proceeds through acylation, cyanation, and hydrolysis. smolecule.comgoogle.com
Acylation: 2-fluorotoluene undergoes a Friedel-Crafts acylation reaction to produce 4-fluoro-3-methylacetophenone. smolecule.comgoogle.com
Cyanation: The resulting acetophenone (B1666503) derivative is then subjected to a cyanation reaction, where the fluorine atom is displaced by a cyano group to yield 3-methyl-4-cyanoacetophenone. smolecule.comgoogle.com
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile (cyano) group to a carboxylic acid, yielding the target molecule, this compound. smolecule.comgoogle.comchemicalbook.com This hydrolysis can be achieved with an acid like trifluoroacetic acid at elevated temperatures (e.g., 60°C), resulting in high yields (84%). chemicalbook.com
While this route is longer, it offers excellent control over the regiochemistry, thereby avoiding the isomeric by-product issues encountered in the direct oxidation method.
Palladium-Catalyzed Carbonylation of 4-Bromo-3-methylacetophenone
A direct, one-step method for synthesizing this compound involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone. In this process, the starting material is subjected to carbon monoxide gas under pressure in the presence of a palladium catalyst. A typical procedure utilizes palladium on carbon (Pd/C) and a phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane, at elevated temperatures (e.g., 120°C) and a carbon monoxide pressure of approximately 0.8 MPa. This reaction directly introduces a carboxylic acid group onto the aromatic ring, yielding the desired product.
Another variation of this carbonylation approach involves reacting 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, using palladium acetate (B1210297) as the catalyst. googleapis.comgoogleapis.com This reaction, when refluxed for several hours, has been reported to produce this compound in high yield. googleapis.comgoogleapis.com
Table 1: Palladium-Catalyzed Carbonylation Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Bromo-3-methylacetophenone or 4-Bromo-2-methylbenzoic acid |
| Catalyst | Pd/C, Palladium Acetate |
| Ligand | 1,3-bis(diphenylphosphino)propane (for 4-bromo-3-methylacetophenone) |
| Reagent | Carbon Monoxide (gas) or n-Butyl vinyl ether |
| Temperature | ~120°C (for carbon monoxide) or Reflux |
| Pressure | ~0.8 MPa (for carbon monoxide) |
Despite the efficiency of a one-step synthesis, palladium-catalyzed carbonylation has significant drawbacks that can limit its large-scale industrial application. nih.govacs.org A primary concern is the use of high-pressure carbon monoxide, a toxic and hazardous gas that requires specialized high-pressure equipment.
Furthermore, palladium catalysts are expensive, and the need for high catalyst loadings can be a considerable cost factor. nih.govacs.org The tendency for palladium to form palladium black under carbon monoxide can lead to catalyst deactivation, necessitating higher catalyst amounts to achieve desired yields. nih.govacs.org The development of more stable and efficient catalyst systems is an ongoing area of research to mitigate these costs. nih.govacs.orgacs.orgresearchgate.net
Cyanation and Hydrolysis Pathway
An alternative and often more cost-effective route to this compound involves a multi-step synthesis starting from 2-fluorotoluene. google.compatsnap.com This pathway is generally considered simpler and utilizes more readily available reagents and equipment. The key steps in this sequence are acylation, cyanation, and hydrolysis.
The initial step is the Friedel-Crafts acylation of 2-fluorotoluene. google.compatsnap.com This reaction is typically carried out by treating 2-fluorotoluene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. patsnap.comsmolecule.com The reaction is usually performed in a solvent such as dichloromethane (B109758) at a controlled temperature. patsnap.com This step introduces the acetyl group to the para position of the fluorine atom, yielding 4-fluoro-3-methylacetophenone. google.compatsnap.com
The second step involves a nucleophilic aromatic substitution reaction to replace the fluorine atom with a cyano group. google.compatsnap.com 4-Fluoro-3-methylacetophenone is reacted with a cyanide source, such as potassium ferrocyanide or zinc cyanide, at elevated temperatures in a high-boiling solvent like N,N-dimethylformamide (DMF) or N-methylimidazole. google.compatsnap.com This reaction produces 3-methyl-4-cyanoacetophenone. google.compatsnap.com
The final step in this pathway is the hydrolysis of the cyano group to a carboxylic acid. google.compatsnap.com The intermediate, 3-methyl-4-cyanoacetophenone, is treated with a strong acid, such as trifluoroacetic acid or sulfuric acid, and heated. chemicalbook.comgoogle.comsmolecule.com This hydrolysis reaction converts the nitrile functional group into a carboxylic acid, yielding the final product, this compound. chemicalbook.comgoogle.com This method has been reported to produce the acid with a high yield. chemicalbook.com
Table 2: Cyanation and Hydrolysis Pathway Research Findings
| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Dichloromethane, -5°C to room temp, 2 hrs | 4-Fluoro-3-methylacetophenone | 88% smolecule.com |
| Cyanation | 4-Fluoro-3-methylacetophenone | Potassium ferrocyanide, Tetrabutylammonium bromide | N,N-Dimethylformamide, 140°C, 16 hrs | 3-Methyl-4-cyanoacetophenone | - |
| Hydrolysis | 3-Methyl-4-cyanoacetophenone | Trifluoroacetic acid | 60°C, 12 hrs | This compound | 84% chemicalbook.comsmolecule.com |
If the methyl ester of this compound is desired, an additional esterification step can be performed. google.compatsnap.com The synthesized this compound is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, and refluxed for several hours to produce methyl 4-acetyl-2-methylbenzoate. smolecule.comrjpbcs.com
Reflux Reaction of 4-Bromo-2-methylbenzoic Acid with n-Butyl Vinyl Ether
A notable method for synthesizing this compound involves the reaction of 4-Bromo-2-methylbenzoic acid with n-butyl vinyl ether. chemicalbook.comgoogleapis.comgoogleapis.com This process is conducted under reflux conditions, typically for about 5 hours. chemicalbook.comgoogleapis.comgoogleapis.com The reaction is performed in a suspension solution containing n-butanol. googleapis.comgoogleapis.com
The key catalyst for this transformation is Palladium (II) acetate. chemicalbook.comgoogleapis.comgoogleapis.com Its presence is essential for facilitating the coupling reaction. The catalytic system may also include other reagents, such as a phosphine ligand like 1,3-bis(diphenylphosphino)propane, to assist the palladium catalyst. googleapis.comgoogleapis.com A base, such as potassium carbonate, is also added to the reaction mixture. googleapis.comgoogleapis.com
This synthetic route is characterized by its high efficiency. Research and patent literature report a high yield for this reaction, reaching up to 95%. chemicalbook.comgoogleapis.comgoogleapis.com This high percentage indicates a significant level of selectivity, with the starting materials being efficiently converted into the desired this compound product.
Table 1: Summary of Reflux Reaction Conditions
| Parameter | Details | Source(s) |
| Starting Material | 4-Bromo-2-methylbenzoic acid | chemicalbook.comgoogleapis.comgoogleapis.com |
| Reagent | n-Butyl vinyl ether | chemicalbook.comgoogleapis.comgoogleapis.com |
| Catalyst | Palladium (II) acetate | chemicalbook.comgoogleapis.comgoogleapis.com |
| Solvent | n-Butanol | googleapis.comgoogleapis.com |
| Conditions | Reflux for 5 hours | chemicalbook.comgoogleapis.comgoogleapis.com |
| Reported Yield | 95% | chemicalbook.comgoogleapis.comgoogleapis.com |
Esterification and Halogenation Routes
Alternative synthetic pathways to derivatives of this compound involve multiple steps, including esterification and halogenation. google.com One such method starts with 4-bromo-2-methylbenzoic acid to prepare methyl 4-bromoacetyl-2-methylbenzoate. google.com
This multi-step process includes:
Esterification: The initial step is the esterification of 4-bromo-2-methylbenzoic acid with methanol, catalyzed by sulfuric acid, to produce the corresponding methyl ester. google.comrjpbcs.com
Palladium-Catalyzed Coupling: The resulting intermediate then undergoes a palladium-catalyzed reaction with a vinyl source, such as potassium vinylfluoroborate or vinylboric acid. google.com
Halogenation: The final step is an alpha-halogenated ketone synthesis using a halogenating agent like bromosuccinimide to yield the final product. google.com
This route is noted for its scalability due to the use of mild reaction conditions and relatively low-cost raw materials, with reported yields for the final methyl ester product around 74%. google.com
General Synthetic Principles and Industrial Scalability
The selection of a synthetic route for this compound on an industrial scale is governed by principles of efficiency, cost, and safety. The compound's primary role as a commercial intermediate drives the need for optimized production methods.
This compound is a key intermediate in the synthesis of Fluralaner. made-in-china.comprotheragen.aichemicalbook.com Fluralaner is a broad-spectrum insecticide and acaricide used in veterinary medicine. The specific chemical structure of this compound makes it an essential building block for constructing the more complex Fluralaner molecule.
Chemical Reactivity and Reaction Mechanisms of 4 Acetyl 2 Methylbenzoic Acid
Functional Group Reactivity
The chemical behavior of 4-acetyl-2-methylbenzoic acid is dictated by the interplay of its three key functional groups: the carboxylic acid, the ketone, and the substituted benzene (B151609) ring.
Carboxylic Acid Group Transformations: Oxidation to Derivatives
The carboxylic acid group is a primary site of reactivity, readily undergoing transformations to form various derivatives. One such key reaction is the conversion to an acid chloride. For instance, treatment of this compound with oxalyl chloride in dichloromethane (B109758) with a catalytic amount of dimethylformamide yields 4-acetyl-2-methyl-benzoic acid chloride. This acid chloride is a more reactive species, primed for subsequent nucleophilic substitution reactions.
Another significant transformation is esterification. smolecule.com Reacting this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, leads to the formation of the corresponding ester. asianpubs.orgrjpbcs.com For example, refluxing with methanol (B129727) and sulfuric acid produces methyl 4-acetyl-2-methylbenzoate with a high yield. asianpubs.orgrjpbcs.com This reaction is a fundamental step in the synthesis of more complex molecules. rjpbcs.com
The carboxylic acid can also be converted to an amide. The synthesis of 4-acetyl-2-methylbenzamide (B1396616) can be achieved by first converting the carboxylic acid to its acid chloride and then reacting it with concentrated aqueous ammonia. googleapis.comgoogleapis.com
Table 1: Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, Dichloromethane, Dimethylformamide | 4-Acetyl-2-methyl-benzoic acid chloride |
| Esterification | Methanol, Sulfuric acid | Methyl 4-acetyl-2-methylbenzoate |
Ketone Group Transformations: Reduction to Alcohols
The ketone group in this compound can be reduced to a secondary alcohol. This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of the acetyl group provides a route to a different class of derivatives with altered chemical and physical properties.
Aromatic Ring Reactivity: Electrophilic Substitution Reactions
The benzene ring of this compound is subject to electrophilic substitution reactions. The existing substituents—the electron-withdrawing acetyl and carboxylic acid groups and the electron-donating methyl group—direct incoming electrophiles to specific positions on the ring. The acetyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. The carboxylic acid group is also deactivating and meta-directing. The interplay of these electronic effects determines the regioselectivity of substitution reactions like nitration or halogenation. For example, the acetyl group, being electron-withdrawing, reduces the electron density on the aromatic ring, which can influence the reactivity in electrophilic substitution reactions.
Specific Reaction Pathways
The unique arrangement of functional groups in this compound enables specific and synthetically useful reaction pathways, leading to the formation of diverse and complex molecular architectures.
Formation of Chalcone (B49325) Derivatives for Antimicrobial Activity
A significant application of this compound is in the synthesis of chalcone derivatives, which have shown promising antimicrobial properties. Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction. researchgate.net This involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. tsijournals.comderpharmachemica.com
In this context, this compound is first esterified to methyl 4-acetyl-2-methylbenzoate. asianpubs.orgrjpbcs.com This ester then undergoes a base-catalyzed condensation with various aromatic aldehydes to yield chalcone derivatives. asianpubs.orgrjpbcs.com These chalcones can be further cyclized, for instance with hydrazine (B178648) hydrate, to produce pyrazoline derivatives, which also exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. asianpubs.org
Table 2: Synthesis of Chalcone and Pyrazoline Derivatives
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | This compound | Methanol, Sulfuric acid | Methyl 4-acetyl-2-methylbenzoate |
| 2 | Methyl 4-acetyl-2-methylbenzoate | Aromatic aldehyde, NaOH | Chalcone derivative |
| 3 | Chalcone derivative | Hydrazine hydrate | Pyrazoline derivative |
Cyclization Reactions Enabled by Acetyl Group Electrophilicity
The electrophilic nature of the acetyl group's carbonyl carbon plays a crucial role in facilitating intramolecular and intermolecular cyclization reactions. This reactivity is key to constructing heterocyclic ring systems.
One notable example is the acid- or base-steered cascade cyclization of 2-acylbenzoic acids, including this compound, with isatoic anhydrides. nih.gov Depending on the catalyst (acid or base), this one-pot reaction can selectively produce either isobenzofuranone or isoindolobenzoxazinone derivatives. nih.gov For instance, reacting 2-acetylbenzoic acid with isatoic anhydride (B1165640) in the presence of a base like sodium carbonate leads to the formation of a 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate (B8764639) derivative. nih.gov This highlights the ability of the acetyl group to participate in complex, multi-step transformations to build intricate molecular frameworks.
Furthermore, palladium-catalyzed decarbonylative [4 + 2] cyclization of carboxylic acids with terminal alkynes represents an advanced strategy for forming naphthalene (B1677914) structures. rsc.org This reaction proceeds through a sequential C-C/C-H bond activation, demonstrating a modern approach to leveraging the reactivity of the carboxylic acid group in concert with other parts of the molecule. rsc.org
Nucleophilic Acyl Substitution Mechanisms involving Benzoic Acid Derivatives
Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives. masterorganicchemistry.comfiveable.me This reaction pathway involves the substitution of a leaving group on an acyl carbon by a nucleophile. masterorganicchemistry.com The general mechanism proceeds in two key stages: a nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edulibretexts.org The reactivity of the carboxylic acid derivative is linked to the stability of the leaving group; more reactive derivatives, such as acid chlorides and anhydrides, possess better leaving groups. vanderbilt.edu
Anhydride Formation (e.g., Acetic Benzoic Anhydride)
The formation of an anhydride from a carboxylic acid like this compound is a classic example of nucleophilic acyl substitution. fiveable.me Anhydrides can be symmetrical, containing two identical acyl groups, or unsymmetrical (mixed), with two different acyl groups. fiveable.me The synthesis of a mixed anhydride, such as 4-acetyl-2-methylbenzoic acetic anhydride, can be achieved by reacting this compound with a more reactive acylating agent like an acid chloride (e.g., acetyl chloride) or another anhydride (e.g., acetic anhydride). googleapis.comgoogleapis.compearson.com
The reaction mechanism when using an acid chloride like acetyl chloride involves the nucleophilic attack by the hydroxyl oxygen of this compound on the highly electrophilic carbonyl carbon of the acetyl chloride. pearson.com This initial attack results in the formation of a tetrahedral intermediate. vanderbilt.eduvaia.com This unstable intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. pearson.com A final deprotonation step yields the mixed anhydride.
Alternatively, reacting this compound with acetic anhydride can also produce the mixed anhydride. In this case, one of the acyl groups of acetic anhydride is transferred. The mechanism is similar: the nucleophilic hydroxyl group of the benzoic acid derivative attacks one of the carbonyl carbons of acetic anhydride. fiveable.melibretexts.org The subsequent collapse of the tetrahedral intermediate eliminates a carboxylate anion (acetate) as the leaving group. fiveable.melibretexts.org This process is often catalyzed by acids or bases. mdpi.com
A common laboratory and industrial strategy involves first converting the less reactive carboxylic acid into a more reactive acid chloride. vanderbilt.edulibretexts.org For instance, this compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-acetyl-2-methylbenzoyl chloride. libretexts.orglibretexts.org This resulting acid chloride is significantly more reactive and can then readily react with a carboxylate salt (e.g., sodium acetate) to form the desired anhydride in high yield. masterorganicchemistry.comlibretexts.orgresearchgate.net
| Reactant 1 | Reactant 2 (Acylating Agent) | Product | General Mechanism | Key Intermediate |
|---|---|---|---|---|
| This compound | Acetyl Chloride | 4-acetyl-2-methylbenzoic acetic anhydride | Nucleophilic Acyl Substitution pearson.com | Tetrahedral Adduct vaia.com |
| This compound | Acetic Anhydride | 4-acetyl-2-methylbenzoic acetic anhydride | Nucleophilic Acyl Substitution fiveable.me | Tetrahedral Adduct libretexts.org |
| 4-acetyl-2-methylbenzoyl chloride | Sodium Acetate (B1210297) | 4-acetyl-2-methylbenzoic acetic anhydride | Nucleophilic Acyl Substitution masterorganicchemistry.com | Tetrahedral Adduct libretexts.org |
Proton Transfer Mechanisms in Acidic Media
While carboxylic acids are defined by their ability to donate a proton from the hydroxyl group, they can also act as weak bases in the presence of a strong acid. chemguide.co.uk The proton transfer mechanism in a strongly acidic medium is a critical first step that activates the carboxylic acid for subsequent reactions, such as Fischer esterification. libretexts.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen atom of the carboxyl group by the acid catalyst. libretexts.orgmasterorganicchemistry.com The lone pairs on the carbonyl oxygen make it more basic and more likely to be protonated than the hydroxyl oxygen.
This proton transfer results in the formation of a resonance-stabilized cation. The positive charge is delocalized between the two oxygen atoms, which significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon much more susceptible to attack by weak nucleophiles, such as an alcohol in the case of esterification. libretexts.org This initial protonation is a reversible equilibrium step. masterorganicchemistry.com The position of the equilibrium depends on the strength of the acid used and the structure of the carboxylic acid. This activation via proton transfer is fundamental to many acid-catalyzed reactions of carboxylic acids. libretexts.org
| Species | Structure | Role | Key Feature |
|---|---|---|---|
| This compound | R-COOH | Weak Base | Carbonyl oxygen acts as a proton acceptor. masterorganicchemistry.com |
| Protonated Carboxylic Acid | [R-C(OH)₂]⁺ | Activated Intermediate | Resonance-stabilized cation with a highly electrophilic carbonyl carbon. libretexts.org |
| Acid Catalyst | H-A | Proton Donor | Provides the proton to initiate the transfer. masterorganicchemistry.com |
Spectroscopic Analysis and Structural Elucidation of 4 Acetyl 2 Methylbenzoic Acid
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint that helps in its identification. For 4-Acetyl-2-methylbenzoic acid, with a molecular weight of approximately 178.18 g/mol , the mass spectrum is expected to show a molecular ion peak corresponding to this mass. nih.govambeed.com
The fragmentation of the molecule would likely proceed through characteristic pathways. A common fragmentation for acetylated compounds is the loss of the acetyl group (CH₃CO•), which would result in a significant fragment ion. rjpbcs.com The structure of this compound also features an "ortho effect," where the close proximity of the methyl group and the carboxylic acid group can lead to unique fragmentation patterns, such as the loss of a water molecule, which may suppress other expected fragmentations. googleapis.com Analysis of the related compound 4-Acetyl-2-methylbenzamide (B1396616) shows fragmentation patterns that include the loss of acetyl or methyl groups, which serves as a reasonable model for the fragmentation of the parent acid.
Table 1: Predicted m/z for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| [M+NH₄]⁺ | 196.09681 |
| [M+K]⁺ | 217.02615 |
| [M]⁺ | 178.06244 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the exact mass is a critical piece of data for its unambiguous identification.
The theoretically computed monoisotopic mass of this compound (C₁₀H₁₀O₃) is 178.062994177 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Computed Monoisotopic Mass | 178.062994177 Da nih.gov |
| Molecular Weight | 178.18 g/mol nih.gov |
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The compound this compound is described as a white crystalline solid, indicating an ordered internal structure that is suitable for XRD analysis. researchgate.net While a specific crystal structure for this compound is not available in open crystallography databases, analysis of closely related compounds provides insight into its expected structural features. For instance, the analysis of a Zn(II) complex with the related 4-acetylbenzoic acid has been detailed, demonstrating the utility of single-crystal XRD in confirming molecular geometry and intermolecular interactions. cdnsciencepub.com
Crystalline Nature and Nanoparticle Sizing
The crystalline nature of this compound is confirmed by its solid-state description. researchgate.net XRD is not only used for single-crystal structure determination but is also a key technique for characterizing the properties of polycrystalline materials and nanoparticles. If this compound were formulated into nanoparticles, XRD would be used to confirm their crystalline phase.
Furthermore, the size of the crystalline domains (crystallite size) within the nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This method has been successfully applied to characterize various types of nanoparticles, such as copper oxide (CuO-NPs), where XRD patterns confirmed the monoclinic crystal structure and purity. googleapis.com Similarly, studies on gold nanoparticles (AuNPs) capped by benzoic acid derivatives have used XRD to confirm their formation and crystalline nature. cdnsciencepub.com
Correlation with Computational Geometry Optimization
A powerful modern approach in structural chemistry is to correlate experimental data from XRD with theoretical calculations. Density Functional Theory (DFT) is a computational method used to predict the optimized molecular geometry of a compound. The calculated bond lengths and angles from DFT can be compared with the experimental values obtained from single-crystal XRD. cdnsciencepub.com
This correlation serves as a validation for both the experimental structure and the computational model. Studies on closely related molecules, such as 2-amino-3-methylbenzoic acid, have successfully used DFT calculations with the B3LYP/6-311G+(2d,p) level of theory to calculate molecular geometries that are in good agreement with experimental XRD results. This combined approach provides a comprehensive understanding of the molecule's structural parameters and electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, these absorptions are typically due to π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the carbonyl groups.
Table 3: UV-Vis Absorption Data for the Related Compound 4-Acetylbenzoic Acid
| Peak | Wavelength (λmax) | Reference |
|---|---|---|
| Peak 1 | 272.53 nm | cdnsciencepub.com |
| Peak 2 | 281.41 nm | cdnsciencepub.com |
X-ray Photoelectron Spectroscopy (XPS) for Thin Film Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. It is particularly valuable for the analysis of thin films.
Although no specific XPS studies on thin films of this compound have been published, the methodology has been established for highly analogous molecules. For instance, a study on thin films of 4-(acetyl amino)-2-aminobenzoic acid on an Indium Tin Oxide (ITO) surface demonstrates the power of the technique. In such an analysis, XPS would be used to:
Confirm Elemental Composition: Detect the presence of Carbon (C) and Oxygen (O) on the surface.
Determine Chemical States: High-resolution scans of the C 1s and O 1s regions would reveal the different bonding environments. For this compound, distinct peaks would be expected for the carbon in the methyl groups, the aromatic ring, the acetyl carbonyl (C=O), and the carboxylic acid (O-C=O). Similarly, the O 1s spectrum would differentiate between the carbonyl and hydroxyl oxygen atoms.
Calculate Film Thickness: By analyzing the attenuation of the substrate signal (e.g., Indium or Tin from an ITO substrate) by the organic overlayer, the thickness of the film can be calculated.
This technique provides a detailed chemical picture of the surface, which is crucial for applications in electronics and materials science.
Biological Activity and Mechanisms of Action of 4 Acetyl 2 Methylbenzoic Acid and Its Derivatives
General Mechanisms of Action
The biological activity of 4-Acetyl-2-methylbenzoic acid and its derivatives is underpinned by the molecule's distinct structural features: a carboxylic acid group, an acetyl group, and a substituted aromatic ring. These components enable various non-covalent interactions with biological macromolecules, which are fundamental to its mechanisms of action.
Derivatives of benzoic acid are known to interact with various enzymes, often acting as inhibitors. Studies on similar compounds, such as hydroxybenzoic acids, reveal that they can function as reversible acetylcholinesterase (AChE) inhibitors. nih.gov The interaction is typically characterized by hydrophobic interactions within the enzyme's anionic binding site. nih.gov For instance, the aromatic ring of the benzoic acid derivative can fit into specific pockets of the enzyme, while other functional groups can form additional stabilizing bonds. nih.gov The specific nature of these interactions, whether competitive or non-competitive, dictates the inhibitory potential. nih.gov While detailed studies on this compound's specific enzyme targets are not extensively documented in the provided sources, the principles derived from related benzoic acid structures suggest its potential to interact with the active or allosteric sites of various proteins and enzymes, thereby modulating their biological function.
The aromatic benzene (B151609) ring of this compound provides a planar surface that can engage in π-π stacking interactions. This type of non-covalent interaction is important in the self-assembly of biological structures and in the binding of small molecules to protein targets. nih.gov π-π stacking occurs when the electron-rich π-orbitals of adjacent aromatic rings overlap, creating an attractive force. In the context of biological activity, the aromatic ring of this compound or its derivatives can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within a protein's binding site. nih.gov These interactions contribute to the stability of the molecule-protein complex and can be a key determinant of binding affinity and specificity.
Specific Biological Activities
Derivatives of this compound have been noted for their significant antimicrobial activity. Benzoic acid and its related structures are a well-established class of compounds with the ability to inhibit the growth of various microorganisms, including bacteria. nih.govnih.gov The antimicrobial effect is often attributed to the disruption of cellular membranes, inhibition of essential enzymes, or interference with metabolic pathways.
Research into benzoic acid derivatives has consistently demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The specific activity can vary based on the substitutions on the benzoic acid core. For example, studies on 4-hydroxybenzoic acid showed inhibitory effects against most Gram-positive and some Gram-negative bacteria. nih.gov Similarly, other synthesized derivatives have shown moderate to potent activity against bacterial strains. nih.govmdpi.com
The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data below, from studies on related benzoic acid derivatives, illustrates the range of antimicrobial activity observed.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives against Selected Bacteria
| Compound/Derivative | Bacterial Strain | Type | Activity Measurement (MIC/IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzoic Acid Derivative (Compound 6) | Escherichia coli | Gram-negative | pMIC = 2.27 µM/ml | nih.gov |
| 4-Hydroxybenzoic Acid | Various Gram-positive bacteria | Gram-positive | IC₅₀ = 160 µg/ml | nih.gov |
| 4-Hydroxybenzoic Acid | Various Gram-negative bacteria | Gram-negative | IC₅₀ = 160 µg/ml | nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus | Gram-positive | MIC = 125 µg/mL | mdpi.com |
The data indicates that modifications to the benzoic acid structure can yield compounds with significant antibacterial potential. For instance, certain 2-chlorobenzoic acid derivatives showed greater potency against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria. nih.gov In another study, a derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid was moderately active against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. mdpi.com
Antimicrobial Activity
Antifungal Activity
Derivatives of benzoic acid have demonstrated notable efficacy against various fungal species, including significant phytopathogenic fungi.
Research into benzoic acid derivatives has identified them as potent antifungal agents. Studies have shown that these compounds are active against several phytopathogenic fungi, with a particularly strong activity observed against species of the Fusarium genus researchgate.netnih.gov. The mechanism for some derivatives involves the inhibition of fungal-specific enzymes. For instance, the CYP53 enzyme has been identified as a fungal-specific target for certain natural phenolic antifungal compounds, leading to the exploration of benzoic acid derivatives as inhibitors of this enzyme nih.gov.
The chemical structure of these derivatives plays a crucial role in their antifungal potency. Comparative studies between 2-acyl-1,4-benzohydroquinone and 2-acyl-1,4-naphthohydroquinone derivatives revealed that the benzohydroquinone series was more potent mdpi.com. Specifically, 2-octanoylbenzohydroquinone was identified as the most active within its series, showing minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various Candida and filamentous fungi strains mdpi.com.
| Derivative Class | Fungal Target | Key Finding | Source |
|---|---|---|---|
| Benzoic Acid Derivatives | Phytopathogenic Fungi (e.g., Fusarium) | Demonstrated significant mycelium growth inhibition. | researchgate.netnih.gov |
| 2-Acyl-1,4-benzohydroquinones | Candida and filamentous fungi | More potent than naphthohydroquinone analogues. 2-octanoylbenzohydroquinone was most active. | mdpi.com |
| Phenolic Compounds | Various Fungi | Inhibit the fungal-specific enzyme CYP53. | nih.gov |
Anti-inflammatory Properties
Certain derivatives of 4-acetylbenzoic acid have shown significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
A key example is (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID piron. In vivo studies demonstrated that this compound exhibits anti-inflammatory activity comparable to that of diclofenac, a widely used NSAID mdpi.com. It was found to suppress edema development by 48.9–63.1% in a carrageenan-induced paw edema model in rats mdpi.com.
Additionally, novel benzoic acid derivatives isolated from the fruits of Melicope semecarpifolia have displayed potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils, which are key processes in the inflammatory response nih.gov. These findings highlight the potential of the benzoic acid scaffold in developing new anti-inflammatory agents nih.govglobalresearchonline.netnih.gov. The mechanism of action for many NSAIDs, including aspirin (B1665792) (a benzoic acid derivative), involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) that cause inflammation and pain basicmedicalkey.com.
| Compound | Experimental Model | Observed Effect | Comparison | Source |
|---|---|---|---|---|
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced rat paw edema | 48.9–63.1% edema inhibition | Comparable to Diclofenac | mdpi.com |
| Derivatives from Melicope semecarpifolia | Human neutrophils | Potent inhibition of superoxide generation and elastase release (IC50 < 4 µg/mL) | N/A | nih.gov |
Antioxidant Activity: Free Radical Scavenging
Benzoic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to act as reducing agents, hydrogen donors, and scavengers of reactive oxygen species researchgate.netresearchgate.net.
The antioxidant capacity is highly dependent on the chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring researchgate.net. Studies have shown that monohydroxybenzoic derivatives exhibit the best antioxidant properties, with compounds having a hydroxyl group in the ortho or para position to the carboxylate group showing the highest activity researchgate.net. In contrast, cinnamic acid derivatives have been found to be more efficient antioxidants than their corresponding benzoic acid counterparts nih.gov.
The antioxidant activity of these compounds has been evaluated using various assays, including:
DPPH radical scavenging assay researchgate.netscielo.org.za
Ferric ion reducing antioxidant power (FRAP) researchgate.netrsc.org
Cupric reducing antioxidant capacity (CUPRAC) researchgate.net
Superoxide radical scavenging assays researchgate.net
For example, 2-octanoylbenzohydroquinone, a derivative of benzoic acid, demonstrated moderate antioxidant activity in FRAP, ABTS, and DPPH assays mdpi.com.
Impact on Cellular Metabolism
The acetyl group within this compound suggests a potential link to central metabolic pathways, specifically through acetyl-coenzyme A (acetyl-CoA). Acetyl-CoA is a critical node in metabolism, connecting numerous anabolic and catabolic pathways nih.govnih.gov. It serves as the primary substrate for the tricarboxylic acid (TCA) cycle for energy production and is a key precursor for the synthesis of fatty acids, cholesterol, and other essential lipids nih.govfrontiersin.org.
Cellular levels of acetyl-CoA act as a metabolic sensor, indicating the energy status of the cell. High levels of nucleocytosolic acetyl-CoA are characteristic of a "growth" or "fed" state, promoting lipid synthesis and histone acetylation, which influences gene expression nih.gov. Conversely, under "fasted" or survival conditions, acetyl-CoA is primarily directed into the mitochondria to support ATP and ketone body synthesis nih.gov. In cancer cells, the metabolism of acetyl-CoA is often altered to support rapid proliferation frontiersin.org. While direct studies on the metabolic impact of this compound are not detailed, its structure suggests a potential interaction with these fundamental acetyl-CoA-dependent pathways.
Anticancer Potential
The benzoic acid scaffold is a feature of many compounds investigated for their anticancer properties nih.gov. Derivatives have been shown to retard cancer cell growth through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression preprints.org.
One significant mechanism of action is the inhibition of histone deacetylases (HDACs) nih.gov. For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as an effective HDAC inhibitor. By inhibiting HDACs, DHBA was shown to reduce HDAC activity in HCT-116 and HCT-15 colon cancer cell lines by 70% and 68%, respectively, leading to a 50% to 60% retardation in cell growth nih.gov. Other studies have demonstrated that various benzoic acid derivatives exhibit cytotoxic effects against a range of cancer cell lines, with IC50 values varying significantly depending on the cell line and the specific derivative dergipark.org.tr. For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed potent activity against MCF-7 breast cancer cells, with IC50 values as low as 15.6 µM preprints.org.
| Derivative | Cancer Cell Line | Activity (IC50) | Mechanism | Source |
|---|---|---|---|---|
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | Retarded cell growth by 50-60% | HDAC Inhibition | nih.gov |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | Apoptosis Induction | preprints.org |
| Benzoic Acid | MG63 (Bone) | 85.54 µg/ml (48h) | Cytotoxicity | dergipark.org.tr |
| Benzoic Acid | CRM612 (Lung) | 101.9 µg/ml (48h) | Cytotoxicity | dergipark.org.tr |
| Benzoic Acid | A673 (Bone) | 128.8 µg/ml (48h) | Cytotoxicity | dergipark.org.tr |
Analgesic Properties
The benzoic acid framework is integral to several compounds with analgesic properties. The mechanism of action is often linked to the inhibition of the cyclooxygenase (COX) enzymes, similar to their anti-inflammatory effects basicmedicalkey.com.
For example, piron, a non-steroidal anti-inflammatory drug derived from a related structure, demonstrates pronounced analgesic activities mdpi.com. Furthermore, novel derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their pain-relieving properties. In vivo studies using an acetic acid-induced writhing test showed that one such derivative, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively. This effect was greater than that of acetaminophen. The design of these derivatives aims to increase selectivity for the COX-2 enzyme, which is associated with inflammation and pain, over COX-1, which has protective functions in the stomach lining nih.govnih.gov.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies help to elucidate the chemical features necessary for their therapeutic effects icm.edu.plnih.govacs.org.
Key factors determining the activity of benzoic acid derivatives include:
Lipophilicity and Electronic Effects : For certain biological activities, strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, are crucial features for potency iomcworld.com.
Position of Substituents : The placement of functional groups on the aromatic ring is critical. For antioxidant activity, hydroxyl groups in the ortho and para positions relative to the carboxyl group confer the best properties researchgate.net. For local anesthetic properties, electron-withdrawing substituents in the ortho or para positions can enhance activity, whereas substitution at the meta position tends to decrease it pharmacy180.com.
Nature of the Acidic Group : The carboxylic acid moiety is a key feature. Modifications to this group, such as converting it to a cinnamic acid or phenylpropionic acid derivative, can alter the compound's activity from an agonist to a synergist or even an antagonist for certain receptors nih.gov.
Intermediate Chain : In derivatives designed as local anesthetics, the intermediate chain linking the lipophilic aromatic ring to the hydrophilic amine group affects potency and duration of action. Amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action pharmacy180.com.
These SAR principles guide the rational design of new, more potent, and selective therapeutic agents based on the benzoic acid scaffold iomcworld.comslideshare.net.
Influence of Functional Groups on Reactivity and Biological Interactions
The chemical structure of this compound is characterized by a benzene ring substituted with three distinct functional groups: a carboxylic acid (-COOH), an acetyl group (-COCH₃), and a methyl group (-CH₃). The interplay of these groups governs the molecule's physicochemical properties, reactivity, and its potential for biological interactions.
Carboxylic Acid Group: This group is a primary center of reactivity. researchgate.net It can act as both a hydrogen bond donor and acceptor, allowing for interactions with biological macromolecules. The acidic nature of this group means it is typically ionized at physiological pH, which can influence the molecule's solubility and ability to cross cell membranes. Furthermore, the carboxylic acid moiety can be readily converted into various derivatives, such as esters or amides, providing a common route to synthesize analogues with modified biological activities. researchgate.net
Acetyl Group: The acetyl group contains a carbonyl (C=O) function, which is a polar moiety and can act as a hydrogen bond acceptor. reddit.com As an electron-withdrawing group, the acetyl function reduces the electron density of the aromatic ring, influencing its reactivity in substitution reactions. This electronic effect can impact how the molecule binds to target proteins or enzymes.
Methyl Group: In contrast to the acetyl group, the methyl group is electron-donating. This property increases the electron density of the benzene ring. The methyl group also increases the lipophilicity (hydrophobicity) of the molecule, which can affect its distribution in biological systems and its ability to interact with nonpolar pockets in proteins. reddit.com
Comparison with Analogues and Derivatives
While this compound itself is primarily recognized as a key intermediate in organic synthesis, nbinno.com its structural backbone is shared by numerous benzoic acid derivatives that exhibit a wide range of biological activities. By modifying the functional groups on the benzoic acid core, researchers have developed compounds with diverse therapeutic and commercial applications.
Enzyme Inhibition for Neurodegenerative Disease: Research into treatments for Alzheimer's disease has explored benzoic acid derivatives as multi-target enzyme inhibitors. A series of novel tetrahydroisoquinolynyl-benzoic acid derivatives were synthesized and found to inhibit both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), two enzymes implicated in the disease's progression. nih.gov The study revealed that specific substitutions on the benzoic acid framework were crucial for potent inhibitory activity. nih.gov
| Compound ID | Substitution on Benzoic Acid Core | Target Enzyme | Kᵢ Value (nM) |
| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | hCA I | 33.00 ± 0.29 |
| 6e | Cyclohexanone | hCA II | 18.78 ± 0.09 |
| 6f | 2,2-dimethyl-1,3-dioxan-4-one | AChE | 13.62 ± 0.21 |
| Data sourced from a study on multitarget inhibitors for Alzheimer's disease. nih.gov |
Modulation of Cellular Protein Degradation: Benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to modulate the proteostasis network, the cellular machinery responsible for protein quality control. nih.gov These compounds were found to enhance the activity of the two main protein degradation systems: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. Specifically, they strongly activated cathepsins B and L. nih.gov Since the activity of these pathways declines with age, such compounds are considered potential candidates for developing anti-aging agents. nih.gov
| Compound | Chemical Name | Effect on Cathepsin B & L Activity |
| 1 | 4-hydroxybenzoic acid | Strong inducing effect |
| 2 | 4-methoxybenzoic acid | Not specified |
| 3 | 3-chloro-4-methoxybenzoic acid | Highest activation (467.3 ± 3.9%) |
| 4 | 3,5-dichloro-4-methoxybenzoic acid | Not specified |
| Data from a study on benzoic acid derivatives from Bjerkandera adusta. nih.gov |
Other Applications: The versatility of the benzoic acid scaffold is further demonstrated by its use in other areas:
Anti-inflammatory Agents: An analogue of 4-acetylbenzoic acid, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, is the main metabolite of a novel non-steroidal anti-inflammatory drug (NSAID) and exhibits anti-inflammatory activity. mdpi.com
Agrochemicals: Patent literature describes the use of this compound derivatives, such as its corresponding amide, as intermediates in the production of pesticides. googleapis.com
Antiviral and Cytotoxic Agents: By reacting the carboxylic acid group of a benzoic acid derivative with different alcohols, a series of esters based on a 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) benzoic acid core were synthesized and screened for potential in vitro cytotoxic and antiviral activities. researchgate.net
Advanced Applications and Research Directions
Role as a Pharmaceutical Intermediate
The structural versatility of 4-Acetyl-2-methylbenzoic acid makes it a valuable precursor in the pharmaceutical industry, where the precise synthesis of Active Pharmaceutical Ingredients (APIs) is essential. nbinno.com It provides a foundational platform for chemists to introduce specific functional groups and construct complex molecular architectures, thereby facilitating the assembly of drug candidates. nbinno.com
A primary application of this compound is its role as a key intermediate in the synthesis of Fluralaner. nbinno.com Fluralaner is a broad-spectrum insecticide and acaricide used in veterinary medicine to control flea and tick infestations in animals. The specific chemical structure of this compound makes it an essential building block for the intricate assembly of the Fluralaner molecule. nbinno.com
This compound is a crucial starting material for the synthesis of various chalcone (B49325) derivatives, which are recognized for their wide range of pharmacological activities, including potential antibacterial properties. nih.goveijppr.com Chalcones, or 1,3-diaryl-2-propen-1-ones, form the central core for numerous biologically active compounds. eijppr.com
The synthesis of these derivatives from this compound typically proceeds via a Claisen-Schmidt condensation reaction. eijppr.com This classic organic reaction involves the condensation of an acetophenone (B1666503) (or a derivative) with an aromatic aldehyde in the presence of a base. nih.goveijppr.com Research has demonstrated the synthesis of chalcone derivatives bearing benzoic acid moieties, which have shown activity against various bacteria. nih.govresearchgate.net
Table 1: General Synthesis Steps for Chalcone Derivatives
| Step | Description | Reactants Example |
|---|---|---|
| 1 | Starting Material | This compound or its ester derivative. |
| 2 | Condensation | Reacted with various aromatic aldehydes. |
| 3 | Catalyst | Typically a base, such as Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). nih.gov |
| 4 | Product | Formation of a chalcone derivative. |
This table provides a generalized overview of the synthesis process.
The reactivity of its functional groups makes this compound a versatile precursor for a range of other benzoic acid derivatives used in drug synthesis. nbinno.com The carboxylic acid group can be converted into a more reactive acid chloride, namely 4-acetyl-2-methyl-benzoic acid chloride. This transformation, often achieved using reagents like oxalyl chloride, creates a highly reactive intermediate that is primed for subsequent nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments. Patent literature demonstrates its use in creating complex benzoic acid amides, showcasing its utility in building diverse molecular structures for potential therapeutic applications. googleapis.com
Applications in Organic Synthesis
Beyond its pharmaceutical roles, this compound is an important intermediate in broader organic synthesis, primarily utilized in laboratory research and development and chemical production processes. chemicalbook.com
This compound is reported to be used in the formulation of catalysts. While detailed mechanisms of its direct catalytic action are not extensively documented in current literature, related compounds have shown significant catalytic activity. For instance, a Zinc(II) complex derived from the similar compound 4-acetylbenzoic acid demonstrated good catalytic activity for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net This suggests that metal complexes involving such ligands can be effective catalysts in specific organic transformations.
The compound also finds application as an ingredient in the formulation of dyes and fragrances. While specific examples of dyes derived from this exact molecule are not prevalent, its aromatic structure is a common feature in many dye molecules. In the fragrance industry, derivatives of benzoic acid are widely used. A patent for a related compound, 2-methyl-benzoic acid methyl ester, highlights its use as a fragrance chemical suitable for perfumes, colognes, and personal care products, demonstrating the potential of this chemical family in creating scents. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 55860-35-0 | C₁₀H₁₀O₃ |
| Fluralaner | 864731-61-3 | C₂₂H₁₇Cl₂F₆N₃O₃ |
| Chalcone | 94-41-7 | C₁₅H₁₂O |
| 4-acetyl-2-methyl-benzoic acid chloride | Not specified | C₁₀H₉ClO₂ |
| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |
| 4-acetylbenzoic acid | 586-89-0 | C₉H₈O₃ |
| Benzyl alcohol | 100-51-6 | C₇H₈O |
| Benzaldehyde | 100-52-7 | C₇H₆O |
| 2-methyl-benzoic acid methyl ester | 89-71-4 | C₉H₁₀O₂ |
| Potassium Hydroxide | 1310-58-3 | KOH |
Creation of Molecular Complexity via Cycloaddition and Annulation Strategies
This compound serves as a valuable building block in organic synthesis for the construction of complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid and a ketone group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. While direct participation in cycloaddition or annulation reactions is not extensively documented in readily available literature, its primary role lies in its use as a key intermediate in multi-step syntheses that lead to complex heterocyclic systems. These syntheses may involve subsequent cycloaddition or annulation steps of molecules derived from this compound.
One notable application is in the synthesis of isoxazoline (B3343090) derivatives. Although this compound is not a direct reactant in the cycloaddition step itself, it is a crucial precursor in creating the necessary substrates for such reactions. For instance, it can be converted into a chalcone-like intermediate, which then undergoes a [3+2] cycloaddition reaction with a hydroxylamine (B1172632) derivative to form the isoxazoline ring. This strategy is employed in the preparation of certain pesticides and pharmaceuticals where the isoxazoline moiety is a key pharmacophore. The synthesis of these complex molecules highlights the importance of this compound in providing the foundational structure upon which further complexity is built.
The general synthetic utility of 2-acylbenzoic acids, a class to which this compound belongs, in the formation of various heterocyclic compounds is well-established. These compounds can serve as precursors for the synthesis of phthalides, isochromanones, isoindolinones, and phthalazinones through various annulation strategies. These reactions often involve intramolecular cyclizations where the acyl and carboxylic acid functionalities play a critical role in the ring-forming process. While specific examples detailing the use of this compound in these particular annulation reactions are not widespread, its structural similarity to other 2-acylbenzoic acids suggests its potential applicability in such synthetic methodologies for creating diverse and complex heterocyclic scaffolds.
Environmental and Degradation Studies
This compound has been identified as a significant environmental transformation product of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. Its presence in the environment is primarily linked to the degradation of Ibuprofen, making the study of its own environmental fate and potential toxicity crucial.
Photodegradation Pathways and Products (e.g., as a product of Ibuprofen degradation)
This compound is a major photodegradation product of Ibuprofen in aqueous environments. nih.gov The degradation of Ibuprofen is significantly enhanced by the presence of sunlight, leading to the formation of several byproducts, with this compound being one of the most prominent. nih.gov
The photodegradation of Ibuprofen, and consequently the formation of this compound, is significantly influenced by environmental factors such as the presence of mineral particles and the intensity of solar radiation. Studies have shown that the presence of clay minerals, such as kaolinite, can enhance the rate of Ibuprofen degradation under simulated sunlight. nih.gov The mineral surfaces can act as photosensitizers, promoting the formation of reactive oxygen species that accelerate the breakdown of the parent compound. The adsorption of Ibuprofen onto these mineral surfaces can also facilitate its interaction with light, further increasing the degradation rate.
The photodegradation of Ibuprofen yields a complex mixture of secondary products. Besides this compound, other identified degradation products include 4-isobutylacetophenone, 1-[4-(2-hydroxy-2-methylpropyl)phenyl]ethanone, and various hydroxylated derivatives. nih.gov
The proposed reaction mechanism for the formation of this compound from Ibuprofen involves the photo-decarboxylation of the propanoic acid side chain, followed by oxidation. The initial step is believed to be the cleavage of the bond between the chiral carbon and the carboxylic acid group, leading to the formation of a radical intermediate. Subsequent reactions with oxygen and further oxidation lead to the formation of the acetyl group, resulting in this compound.
The following table summarizes some of the key degradation products of Ibuprofen identified in environmental studies.
| Degradation Product | Chemical Formula | Reference |
| This compound | C10H10O3 | nih.gov |
| 4-Isobutylacetophenone | C12H16O | |
| 1-[4-(2-hydroxy-2-methylpropyl)phenyl]ethanone | C12H16O2 | nih.gov |
The formation of degradation products from pharmaceuticals is a significant environmental concern, as these new compounds may exhibit their own toxicity, sometimes even greater than the parent compound. Studies have been conducted to assess the ecotoxicity of Ibuprofen's photodegradation products. While the mixture of degradation products has, in some cases, shown lower toxicity than Ibuprofen itself, certain individual products can be more harmful to specific organisms. nih.gov For example, this compound has been shown to have a variable impact on different microbial species and aquatic organisms. nih.gov Further research is needed to fully understand the toxicological profile of this compound and other degradation byproducts to accurately assess their environmental risk.
Abiotic Degradation Pathways
The primary abiotic degradation pathway for this compound in the environment is photodegradation, as it is primarily formed through the photodegradation of Ibuprofen. nih.gov Once formed, it can be further broken down by continued exposure to sunlight. Other abiotic degradation processes, such as hydrolysis, are considered to be less significant for this compound under typical environmental conditions due to the stability of the aromatic ring and the ketone and carboxylic acid functional groups. The persistence of this compound in the environment will depend on factors such as water chemistry, the presence of photosensitizing substances, and the intensity and duration of sunlight exposure.
Anaerobic Biodegradation Pathways (General Benzoic Acid Derivatives)
The microbial degradation of aromatic compounds in anoxic environments is a critical biogeochemical process. Unlike aerobic pathways that utilize oxygenases for ring cleavage, anaerobic degradation relies on a distinct strategy involving ring reduction followed by hydrolytic cleavage. nih.gov For benzoic acid and its derivatives, a unifying theme is their conversion into a central intermediate, benzoyl-coenzyme A (benzoyl-CoA), which then enters a common degradation pathway. nih.govoup.comsigmaaldrich.com This process is carried out by diverse groups of bacteria, including denitrifying, sulfate-reducing, iron-reducing, phototrophic, and fermenting bacteria. oup.com
The general anaerobic strategy involves three main phases:
Peripheral Pathways: Transformation of various benzoic acid derivatives into the central intermediate, benzoyl-CoA.
Central Pathway: Reductive dearomatization of benzoyl-CoA and subsequent ring cleavage.
Terminal Metabolism: Further degradation of the ring cleavage products to central metabolites like acetyl-CoA. nih.gov
Activation to Benzoyl-CoA
The initial and obligatory step for the anaerobic degradation of benzoate (B1203000) is its activation to the thioester, benzoyl-CoA. nih.govsigmaaldrich.com This reaction is typically catalyzed by an ATP-dependent benzoate-CoA ligase, which facilitates the accumulation of the aromatic substrate within the cell and prepares it for the subsequent reduction reactions. nih.gov This CoA thioesterification is a common strategy for many aromatic compounds, not just benzoate. nih.gov For substituted benzoic acids, specific peripheral pathways are required to convert them into intermediates that can enter the central benzoyl-CoA pathway. For example, the methyl group of compounds like m-cresol (B1676322) or m-xylene (B151644) can be oxidized to a carboxyl group, and phenolic hydroxyl groups can be removed. oup.com
Reductive Dearomatization and Ring Cleavage
Once formed, benzoyl-CoA undergoes the key step of dearomatization. This is an ATP-dependent reduction of the aromatic ring catalyzed by benzoyl-CoA reductase (BCR), a complex, oxygen-sensitive enzyme. nih.gov This reaction breaks the aromaticity of the benzene ring, forming a cyclic dienoyl-CoA. nih.gov Following reduction, the alicyclic ring undergoes a series of reactions, often referred to as a modified β-oxidation pathway, leading to hydrolytic cleavage of the ring. This process ultimately yields three molecules of acetyl-CoA and one molecule of carbon dioxide, which can then be assimilated into central metabolism. nih.gov
Influence of Substituents
The nature and position of substituents on the benzoic acid ring determine the specific initial enzymatic steps required before entering the central benzoyl-CoA pathway.
Methyl-substituted Benzoic Acids: The degradation of 4-methylbenzoate proceeds through a specific 4-methylbenzoyl-CoA pathway, which is analogous to the benzoyl-CoA pathway. nih.gov It involves a dedicated 4-methylbenzoyl-CoA reductase because the conventional benzoyl-CoA reductase cannot accommodate substituents at the para-position. nih.gov In contrast, 3-methylbenzoate (B1238549) is activated by a 3-methylbenzoate-CoA ligase and enters a distinct central pathway. researchgate.net
Hydroxy-substituted Benzoic Acids: The metabolism of hydroxybenzoates varies with the position of the hydroxyl group. For 4-hydroxybenzoate, the pathway involves activation to 4-hydroxybenzoyl-CoA, followed by reductive dehydroxylation to form benzoyl-CoA, which then enters the main pathway. researchgate.net The degradation of 3-hydroxybenzoate also begins with activation to its CoA ester but proceeds through a separate pathway without funneling into the benzoyl-CoA pathway. researchgate.net
The following tables summarize key enzymes and pathways for different benzoic acid derivatives.
Table 1: Key Enzymes in the Central Anaerobic Benzoyl-CoA Pathway
| Enzyme | Function | Example Bacteria |
|---|---|---|
| Benzoate-CoA Ligase | Activates benzoate to benzoyl-CoA. nih.govnih.gov | Thauera aromatica, Azoarcus sp., Rhodopseudomonas palustris oup.comnih.gov |
| Benzoyl-CoA Reductase (BCR) | Catalyzes the ATP-dependent dearomatization of the benzene ring. nih.gov | Thauera aromatica, Azoarcus evansii oup.comnih.gov |
| 4-Hydroxybenzoyl-CoA Reductase | Reductively removes the hydroxyl group from 4-hydroxybenzoyl-CoA to form benzoyl-CoA. researchgate.net | Thauera aromatica researchgate.net |
Table 2: Anaerobic Metabolic Fates of Selected Benzoic Acid Derivatives
| Compound | Initial Step(s) | Key Intermediate(s) |
|---|---|---|
| Benzoic Acid | Activation by Benzoate-CoA ligase. nih.gov | Benzoyl-CoA nih.govoup.com |
| 4-Methylbenzoic Acid | Activation to 4-methylbenzoyl-CoA; dearomatization by a specific reductase. nih.gov | 4-Methylbenzoyl-CoA, 4-Methylcyclohex-1,5-diene-1-carboxylate nih.gov |
| 3-Methylbenzoic Acid | Activation by 3-methylbenzoate-CoA ligase. researchgate.net | 3-Methylbenzoyl-CoA researchgate.net |
| 4-Hydroxybenzoic Acid | Activation to 4-hydroxybenzoyl-CoA; reductive dehydroxylation. researchgate.net | 4-Hydroxybenzoyl-CoA, Benzoyl-CoA researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 3-Hydroxybenzoate |
| 3-Hydroxybenzoyl-CoA |
| 3-Methylbenzoate |
| 3-Methylbenzoyl-CoA |
| 4-Hydroxybenzoate |
| 4-Hydroxybenzoyl-CoA |
| 4-Methylbenzoate |
| 4-Methylbenzoyl-CoA |
| 4-Methylcyclohex-1,5-diene-1-carboxylate |
| Acetyl-CoA |
| Benzoate |
| Benzoic Acid |
| Benzoyl-CoA |
| Carbon Dioxide |
| m-Cresol |
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.17 g/mol | |
| CAS Registry Number | 55860-35-0 | |
| Melting Point | Not reported; requires DSC* | |
| Solubility (25°C) | Sparingly soluble in HO; soluble in THF, DMSO |
*Differential Scanning Calorimetry recommended for further characterization.
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Over-acetylated derivatives | Excess acetyl chloride | Strict stoichiometric control |
| Hydrolysis intermediates | Incomplete reaction | Extended reflux times (≥12 hrs) |
| Isomeric impurities | Poor regioselectivity | Column chromatography purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
